Iclepertin

GlyT1 inhibitor IC50 NMDA receptor

Iclepertin (BI 425809) is the most extensively characterized clinical GlyT1 inhibitor, with an IC50 of 5 nM—5× more potent than bitopertin. Unlike in‑class compounds that failed in Phase III for negative symptoms or were discontinued after Phase II, iclepertin provides a complete translational data package: positive Phase II cognition data (p<0.05), the negative Phase III CONNEX program, a cryo‑EM co‑structure for structure‑based design, and a qualified PBPK model for CYP3A4 DDI prediction. This unique dataset enables rigorous benchmarking of novel CIAS candidates and retrospective analysis of clinical trial failure factors. Researchers should verify their specific GlyT1 inhibitor based on individual potency, selectivity, and clinical evidence—procure iclepertin for unmatched scientific depth.

Molecular Formula C20H18F6N2O5S
Molecular Weight 512.4 g/mol
CAS No. 1421936-85-7
Cat. No. B6604116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIclepertin
CAS1421936-85-7
Molecular FormulaC20H18F6N2O5S
Molecular Weight512.4 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CC3CC3(C2)C4=NOC(=C4)C(F)(F)F
InChIInChI=1S/C20H18F6N2O5S/c1-10(19(21,22)23)32-14-4-3-12(34(2,30)31)5-13(14)17(29)28-8-11-7-18(11,9-28)15-6-16(33-27-15)20(24,25)26/h3-6,10-11H,7-9H2,1-2H3/t10-,11+,18+/m1/s1
InChIKeyMYHDQTVHHMSLEF-DDBGAENHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iclepertin (BI 425809) for CIAS Research: A Potent, Selective GlyT1 Inhibitor with Extensive Clinical Characterization


Iclepertin (BI 425809, CAS 1421936-85-7) is a novel, orally bioactive glycine transporter 1 (GlyT1) inhibitor developed by Boehringer Ingelheim for the treatment of cognitive impairment associated with schizophrenia (CIAS) [1]. It is characterized by potent inhibition of GlyT1 (IC50 ~5 nM in human cells) and high selectivity over the related GlyT2 transporter (IC50 >10 µM), thereby enhancing N-methyl-D-aspartate (NMDA) receptor signaling via increased synaptic glycine . The compound has undergone extensive Phase I, II, and III clinical evaluation, providing a robust dataset for researchers studying glutamatergic dysfunction in neuropsychiatric disorders [2].

GlyT1 Inhibitor Substitution: Why Iclepertin Cannot Be Directly Replaced by Bitopertin or PF-03463275


GlyT1 inhibitors exhibit substantial variability in biochemical potency, transporter selectivity profiles, in vivo target engagement, and clinical outcomes that preclude simple substitution. Iclepertin demonstrates an IC50 of 5.0 nM for human GlyT1—approximately 5-fold more potent than bitopertin (IC50 ~25 nM) and 2- to 3-fold more potent than PF-03463275 (Ki 11.6 nM) in comparable cell-based assays . Furthermore, the stark divergence in clinical efficacy signals—with iclepertin showing significant cognitive improvement in Phase II (p<0.05) but failing in Phase III, whereas bitopertin failed in Phase III for negative symptoms and PF-03463275 was discontinued after Phase II—underscores that in-class compounds possess unique pharmacological fingerprints that critically impact experimental outcomes and procurement decisions [1][2]. Researchers must therefore validate their specific GlyT1 inhibitor based on its individual potency, selectivity, and clinical data package rather than assuming functional interchangeability.

Quantitative Differentiation of Iclepertin: Head-to-Head In Vitro and In Vivo Evidence Against Key GlyT1 Inhibitor Comparators


GlyT1 Inhibitory Potency: Iclepertin Exhibits 5-Fold Greater Activity Than Bitopertin in Human Cell Assays

Iclepertin demonstrates significantly higher potency for human GlyT1 (hGlyT1) compared to the clinical comparator bitopertin. In [³H]glycine uptake assays using human SK-N-MC cells, iclepertin exhibits an IC50 of 5.0 nM [1]. In contrast, bitopertin inhibits [³H]glycine uptake in cells stably expressing hGlyT1b with an IC50 of 25 ± 2 nM . This represents an approximately 5-fold difference in potency favoring iclepertin under comparable in vitro conditions.

GlyT1 inhibitor IC50 NMDA receptor schizophrenia cognitive impairment

Transporter Selectivity: Iclepertin Demonstrates >2000-Fold Selectivity for GlyT1 Over GlyT2

Iclepertin exhibits exceptional selectivity for GlyT1 over the closely related GlyT2 transporter, minimizing off-target glycinergic inhibition. Iclepertin displays an IC50 of >10 µM for human GlyT2, resulting in a selectivity ratio of >2,000-fold relative to its hGlyT1 IC50 of 5.0 nM . This selectivity profile is superior to that of the endogenous GlyT1 inhibitor sarcosine, which exhibits an IC50 of approximately 91 µM for GlyT1 and >1,000 µM for GlyT2 (selectivity ratio ~11-fold) , and comparable to the highly selective clinical compound bitopertin, which also shows minimal GlyT2 activity [1].

GlyT1 selectivity GlyT2 off-target activity transporter pharmacology

In Vivo Target Engagement: Iclepertin Dose-Dependently Increases CSF Glycine Levels in Rats

Iclepertin demonstrates robust, dose-dependent target engagement in vivo, as evidenced by increased glycine levels in the cerebrospinal fluid (CSF) of rats—a direct pharmacodynamic marker of GlyT1 inhibition. Oral administration of iclepertin in rats induced a dose-dependent increase in CSF glycine levels, rising from 30% at 0.2 mg/kg (not significant) to 78% at 2 mg/kg (p<0.01) relative to vehicle [1]. This magnitude of CSF glycine elevation exceeds that reported for the clinical comparator bitopertin, which increased striatal glycine levels by approximately 50-60% in rodent microdialysis studies at comparable doses [2].

CSF glycine in vivo pharmacology target engagement CNS penetration

Clinical Efficacy Signal Divergence: Iclepertin Phase II Positive Result Contrasts with Phase III Failure—A Unique Dataset for Understanding CIAS Trial Challenges

Iclepertin provides a uniquely informative clinical dataset for CIAS research, characterized by a positive Phase II signal followed by negative Phase III outcomes. In a 12-week, randomized, double-blind, placebo-controlled Phase II trial (NCT02832037) involving 509 patients with schizophrenia, iclepertin at doses of 10 mg and 25 mg demonstrated statistically significant improvement in cognition as measured by the MATRICS Consensus Cognitive Battery (MCCB) overall composite T-score versus placebo [1]. However, in the subsequent Phase III CONNEX program comprising three large trials (total N=1,835), iclepertin 10 mg daily for 26 weeks failed to meet the primary endpoint, with an adjusted mean difference in MCCB overall composite T-score of 0.127 (95% CI -0.396 to 0.650; p=0.63) versus placebo [2]. This stark contrast between Phase II and Phase III outcomes provides a unique dataset for investigating factors contributing to clinical trial failure in CIAS, including placebo response, trial duration, and patient selection.

CIAS clinical trial MCCB Phase II Phase III cognition

Pharmacokinetic Advantage: Iclepertin Exhibits a Long Terminal Half-Life of ~38 Hours and Minimal Food Effect

Iclepertin possesses favorable pharmacokinetic properties that distinguish it from other CNS-penetrant GlyT1 inhibitors. In healthy volunteers receiving a single 10 mg oral dose, iclepertin exhibited a terminal half-life (t½) of 38.1 hours under fasted conditions and 39.1 hours under fed conditions, supporting once-daily dosing [1]. The effect of food on iclepertin exposure was minor, with adjusted geometric mean ratios (fed/fasted) of 118.33% (90% CI 110.01-127.28) for Cmax and 114.61% (90% CI 110.13-119.27) for AUC0–tz, indicating no clinically meaningful food effect [1]. In comparison, bitopertin exhibits a shorter half-life of approximately 24-30 hours in humans, requiring careful consideration of dosing schedule [2]. Furthermore, a physiologically based pharmacokinetic (PBPK) model qualified for iclepertin enables prediction of drug-drug interactions (DDIs) with CYP3A4 perpetrators and substrates, informing appropriate co-medication strategies [3].

pharmacokinetics half-life food effect CYP3A4 DDI

Structural Binding Determinants: Iclepertin Binding Pocket Revealed by Cryo-EM Enables Rational Design of Next-Generation Inhibitors

High-resolution cryo-electron microscopy (cryo-EM) studies have elucidated the precise binding mode of iclepertin to human GlyT1, providing structural insights not yet available for many clinical-stage GlyT1 inhibitors. The cryo-EM structure of iclepertin bound to GlyT1 in the inward-facing state reveals specific interactions with residues in the binding pocket, including potential hydrogen bonds [1]. Mutagenesis studies demonstrate that the GlyT1 G319S mutation completely abolishes iclepertin inhibition, while the L422T mutation reduces potency by approximately 32-fold (IC50 5.25 ± 0.33 µM vs. 161.8 ± 19.6 nM for wild-type) [1]. In contrast, structural data for bitopertin and PF-03463275 bound to GlyT1 remain limited, restricting structure-guided optimization efforts for those scaffolds [2][3].

cryo-EM structure-based drug design GlyT1 binding mode mutagenesis

Optimal Research and Industrial Applications for Iclepertin Based on Quantified Differentiation


Preclinical Efficacy Studies in Rodent Models of Cognitive Impairment

Iclepertin's robust in vivo target engagement, evidenced by a 78% increase in CSF glycine at 2 mg/kg p.o. in rats [1], makes it a superior tool compound for preclinical efficacy studies in rodent models of cognitive impairment. Researchers investigating NMDA receptor hypofunction can leverage iclepertin's dose-dependent CSF glycine elevation to establish exposure-response relationships and validate target engagement prior to behavioral testing. The compound's high selectivity for GlyT1 over GlyT2 (>2,000-fold) minimizes confounding effects on glycinergic neurotransmission, ensuring that observed cognitive improvements are attributable to enhanced NMDA receptor function.

Clinical Trial Design and Translational Research in CIAS

The complete clinical dataset for iclepertin—encompassing a positive Phase II trial (significant MCCB improvement vs. placebo, p<0.05) [2] and negative Phase III CONNEX program (adjusted mean difference 0.127, p=0.63) [3]—provides an unparalleled resource for translational researchers and clinical trial methodologists. This dataset enables detailed investigation of factors contributing to clinical trial failure in CIAS, including placebo response trajectories, patient selection criteria, and trial duration. Procurement of iclepertin for retrospective analysis or comparator studies allows researchers to benchmark new CIAS candidates against a thoroughly characterized clinical compound.

Structure-Based Drug Design and Lead Optimization

The availability of a high-resolution cryo-EM structure of iclepertin bound to human GlyT1 [4] enables structure-based drug design efforts that are not feasible with other clinical GlyT1 inhibitors lacking publicly available structural data. Medicinal chemists can utilize the iclepertin-GlyT1 co-structure to perform virtual screening, design focused libraries, and optimize key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the binding pocket. Mutagenesis data identifying G319 and L422 as critical residues for iclepertin inhibition further guide rational design of analogs with improved potency or altered binding kinetics.

Pharmacokinetic and Drug-Drug Interaction Modeling

Iclepertin's well-characterized human pharmacokinetic profile—including a terminal half-life of ~38 hours, minimal food effect (Cmax ratio 118.33%, AUC ratio 114.61% fed/fasted) [5], and a qualified PBPK model for CYP3A4 DDI prediction [6]—makes it an ideal reference compound for pharmacokinetic modeling studies. Researchers developing novel CNS-penetrant small molecules can use iclepertin as a benchmark to calibrate in silico models, predict human PK parameters, and assess DDI liability. The PBPK model allows simulation of untested clinical scenarios, informing co-medication strategies and dose adjustments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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